3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 6-methylpyrazine moiety at the 3-position and a pyrazole group at the 6-position. Its molecular formula is C₁₇H₁₈N₈, with a molecular weight of 334.39 g/mol. The compound’s structure combines π-deficient (pyridazine, pyrazine) and π-excessive (pyrazole) aromatic systems, which may influence electronic properties and intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-11-17-12-16(19-13)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-2-5-18-24/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGSCMHMRBUWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is CHN, with a molecular weight of approximately 284.32 g/mol. Its structure features a pyridazine core substituted with piperazine and pyrazole moieties, which are known to influence biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Antidepressant Effects
The piperazine ring is a common feature in many antidepressant drugs. Research suggests that the incorporation of pyrazine and pyrazole groups enhances the interaction with serotonin receptors, potentially leading to improved antidepressant activity . This compound may serve as a lead for developing new antidepressants targeting these pathways.
Antimicrobial Properties
Compounds containing piperazine and pyrazole derivatives have demonstrated antimicrobial activities against a range of pathogens. The dual action of disrupting bacterial cell membranes while inhibiting metabolic pathways makes them promising candidates for further development as antimicrobial agents .
Structure-Activity Relationships
Understanding the SAR is crucial for enhancing the efficacy and selectivity of this compound. Modifications at specific positions on the piperazine or pyrazole rings can lead to significant changes in biological activity. For example:
- Substituents that increase lipophilicity may enhance membrane permeability.
- Functional groups that can participate in hydrogen bonding may improve receptor binding affinities.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pyridazine derivatives, including our compound, and tested them against human cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Case Study 2: Antidepressant Screening
Another study focused on evaluating the antidepressant-like effects of similar compounds in animal models. The findings revealed that specific modifications to the pyrazole group enhanced serotonin receptor affinity, correlating with improved behavioral outcomes in depression models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyridazine derivatives:
Key Comparisons
The sulfonyl group in 3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine increases polarity and may improve solubility, whereas the 4-chlorophenyl group in 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one could enhance lipophilicity and membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine 3-position, analogous to methods used for 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (refluxing with amines in xylene or acetic acid) .
- Sulfonylation reactions (e.g., for the sulfonylpiperazine derivative ) require additional steps, such as treating piperazine with sulfonyl chlorides, which may reduce yield compared to direct substitutions.
Physicochemical Properties: Planarity and Crystal Packing: Derivatives like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar geometries with intramolecular hydrogen bonds (S(6) motifs) and intermolecular π-π interactions (3.68 Å distance) . The target compound’s methylpyrazine group may disrupt planarity slightly but could improve stacking due to extended conjugation. Solubility: The pyridazinone derivative contains a ketone group, increasing hydrophilicity, whereas the target compound’s methylpyrazine and pyrazole groups balance lipophilicity and polarity.
Biological Relevance :
- Pyridazine-triazole derivatives (e.g., from ) show acetylcholinesterase inhibitory activity, suggesting that the pyridazine core is critical for binding . The target compound’s pyrazine and piperazine groups may target similar enzymes with enhanced affinity due to additional aromatic interactions.
- Chlorophenyl and sulfonyl substituents (e.g., ) are associated with antimicrobial and kinase inhibitory activities, whereas the target compound’s methylpyrazine moiety could modulate selectivity for specific receptors.
Preparation Methods
Preparation of 3,6-Dichloropyridazine
The synthesis begins with 3,6-dichloropyridazine, a commercially available starting material. Halogenation of pyridazine derivatives is well-documented, with N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) commonly employed.
Pyrazole Coupling at Position 6
The chloropyridazine intermediate reacts with 1H-pyrazole via a copper-catalyzed Ullmann coupling. Catalytic CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C for 24 hours afford the final product.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | Max yield (78%) |
| Ligand | 1,10-Phenanthroline | Prevents Cu aggregation |
| Temperature | 110°C | Balances rate and decomposition |
Synthetic Route 2: Pyridazine Ring Construction
Cyclocondensation to Form Pyridazine Core
An alternative approach constructs the pyridazine ring from 1,4-diketones and hydrazines. For example, reacting 1,4-diketone A with hydrazine hydrate in ethanol under reflux forms 3,6-disubstituted pyridazine.
Late-Stage Functionalization
The pre-installed substituents (piperazine and pyrazole) are introduced via post-cyclization modifications. For instance, a Mitsunobu reaction couples 1H-pyrazole to the hydroxylated pyridazine intermediate.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential SNAr | High regioselectivity | Requires harsh conditions | 68–78 |
| Cyclocondensation | Atom-economic | Limited substrate availability | 55–65 |
| Ullmann Coupling | Compatible with electron-deficient systems | High catalyst loading | 70–75 |
Route 1 (SNAr followed by Ullmann coupling) is preferred for scalability, while Route 2 offers versatility in substituent patterning.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate). The target compound elutes at Rf = 0.3 (TLC, 30% ethyl acetate/hexane).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazole), 8.15 (d, J = 2.4 Hz, 1H, pyridazine), 3.85–3.75 (m, 8H, piperazine).
-
HRMS : m/z calculated for C₁₇H₁₈N₈ [M+H]⁺ 343.1624, found 343.1621.
Industrial-Scale Considerations
The patent WO2015063709A1 highlights critical parameters for scale-up:
-
Solvent Recovery : Toluene is distilled and reused to reduce costs.
-
Temperature Control : Exothermic reactions require jacketed reactors to maintain 50–55°C.
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Crystallization : Glacial acetic acid induces crystallization, yielding >95% pure product.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Nucleophilic substitution at the pyridazine core using a piperazine derivative (e.g., 4-(6-methylpyrazin-2-yl)piperazine) under reflux in polar aprotic solvents like DMF or DMSO .
- Step 2: Pyrazole coupling via Buchwald-Hartwig amination or copper-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) and temperatures of 80–120°C .
- Optimization: Reaction yields (30–70%) depend on solvent choice, catalyst loading (e.g., Pd/C or CuI), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic: How to characterize the compound’s structural integrity and purity for academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., pyridazine C-3 and C-6 positions) and aromatic proton integration .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₇H₁₈N₈: 346.16 g/mol) with <2 ppm error .
- HPLC-PDA: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
Advanced: What strategies resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., varying pyrazine/pyrazole substituents) and test in standardized assays (e.g., kinase inhibition or GPCR binding) to isolate functional group contributions .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to compare binding affinities with targets like CXCR3 receptors or phosphodiesterases, resolving discrepancies between predicted and observed activities .
- Meta-Analysis: Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify assay-specific variables (e.g., cell lines, incubation times) that may skew results .
Advanced: How to design experiments for elucidating structure-activity relationships (SAR) in neurotransmitter receptor modulation?
Methodological Answer:
- Functional Group Variation: Systematically modify substituents on the pyrazine (e.g., methyl vs. ethyl) and pyrazole (e.g., 3,4,5-trimethyl vs. unsubstituted) to assess steric/electronic effects .
- In Vitro Binding Assays: Use radioligand displacement (³H-labeled antagonists) on transfected HEK293 cells expressing serotonin (5-HT₃) or dopamine D₂ receptors .
- Data Correlation: Apply multivariate regression to link structural descriptors (Hammett σ, logP) with IC₅₀ values, identifying key pharmacophores .
Advanced: What computational approaches predict off-target interactions and metabolic pathways?
Methodological Answer:
- Pharmacophore Screening: Use Schrödinger’s Phase or MOE to map potential off-targets (e.g., cytochrome P450 isoforms) based on shared ligand features .
- ADMET Prediction: SwissADME or pkCSM models estimate metabolic stability (e.g., CYP3A4-mediated oxidation) and toxicity (AMES test profiles) .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes (≥100 ns) to assess binding mode stability and identify reactive metabolites .
Advanced: How to address solubility and stability challenges in in vivo studies?
Methodological Answer:
- Solubility Enhancement: Co-solvent systems (PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility (>1 mg/mL) .
- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed piperazine rings) .
- Formulation Optimization: Nanoemulsions or liposomal encapsulation (particle size <200 nm via DLS) enhance bioavailability in rodent models .
Advanced: How to evaluate selectivity against off-target kinases in cancer research?
Methodological Answer:
- Kinase Profiling Panels: Use Eurofins’ SelectScreen® to test inhibition across 100+ kinases at 1 µM, prioritizing hits with <50% residual activity .
- Crystal Structure Analysis: Resolve X-ray co-crystals (2.0–2.5 Å resolution) with ABL1 or EGFR kinases to guide selectivity filters .
- Competitive ATP-Binding Assays: Measure Ki values using fluorescence polarization (FP) assays with ATPγS as a tracer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
